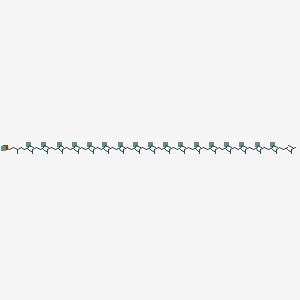

![molecular formula C22H30N2O2 B3136816 1-[2-(3-Methoxy-4-hydroxyphenyl)ethyl]-4-(3-phenylpropyl)piperazine CAS No. 425644-73-1](/img/structure/B3136816.png)

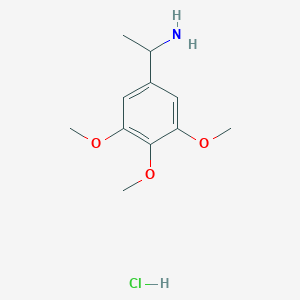

1-[2-(3-Methoxy-4-hydroxyphenyl)ethyl]-4-(3-phenylpropyl)piperazine

Übersicht

Beschreibung

Wissenschaftliche Forschungsanwendungen

Dopamine Transporter Ligands

Research has focused on developing long-acting dopamine transporter ligands as potential therapeutic agents for cocaine abuse. Hydroxylated derivatives of similar compounds showed substantial enantioselectivity, with specific enantiomers displaying higher dopamine transporter (DAT) affinity. These studies underline the importance of structural modifications in enhancing the selectivity and binding affinity for DAT, suggesting similar strategies could be applied to the compound (Hsin et al., 2002).

Synthesis and Scale-Up

The development of robust processes for the preparation of these compounds in kilogram quantities has been explored, emphasizing the need for environmentally friendly methods and improved overall yield. This research is crucial for the large-scale production of such compounds for further pharmacological evaluation (Ironside et al., 2002).

Design and Synthesis for DAT Affinity

The design and synthesis of substituted analogs to investigate the role of various substituents on affinity for the dopamine transporter (DAT) and serotonin transporter (SERT) have been detailed. These studies provide insights into how structural changes impact the binding affinity and selectivity for neurotransmitter transporters, which could guide the design of new compounds with desired biological activities (Hsin et al., 2008).

Monoamine Re-uptake Inhibition

Investigations into monoamine re-uptake inhibition for potential antidepressant applications have also been conducted. These studies explore the quantitative relationship between in vitro and in vivo activity as dopamine-reuptake inhibitors, providing a model for understanding the pharmacological properties of new compounds in this class (Wieringa et al., 2010).

Extended-Action Therapeutic Agents

Research into oxygenated analogues of related compounds for potential extended-action cocaine-abuse therapeutic agents has shown promising results. The introduction of hydroxy and methoxy substituents enhanced ligand potency and selectivity for the DAT. These findings suggest pathways for developing long-acting therapeutic agents for substance abuse disorders (Lewis et al., 1999).

Wirkmechanismus

Target of Action

The primary target of 1-[2-(3-Methoxy-4-hydroxyphenyl)ethyl]-4-(3-phenylpropyl)piperazine is the dopamine transporter . This compound acts as a potent and selective inhibitor of dopamine uptake , which plays a crucial role in regulating the concentration of dopamine in the synaptic cleft.

Mode of Action

This compound interacts with the dopamine transporter by binding to it and inhibiting the reuptake of dopamine . This results in an increased concentration of dopamine in the synaptic cleft, which can enhance and prolong the signal of the neurotransmitter dopamine in the brain .

Pharmacokinetics

As a dopamine reuptake inhibitor, it is likely to be absorbed in the gastrointestinal tract, distributed in the brain where it exerts its effects, metabolized in the liver, and excreted in the urine

Result of Action

The result of the action of this compound is an increase in the synaptic concentration of dopamine . This can lead to enhanced dopaminergic signaling, which can have various effects at the molecular and cellular level, such as improved motor function, increased motivation, and feelings of pleasure .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For example, the pH of the gastrointestinal tract can affect the absorption of the compound. Additionally, factors such as diet, age, and health status of the individual can influence the metabolism and excretion of the compound. More research is needed to fully understand how these and other environmental factors influence the action of this compound .

Eigenschaften

IUPAC Name |

2-methoxy-4-[2-[4-(3-phenylpropyl)piperazin-1-yl]ethyl]phenol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H30N2O2/c1-26-22-18-20(9-10-21(22)25)11-13-24-16-14-23(15-17-24)12-5-8-19-6-3-2-4-7-19/h2-4,6-7,9-10,18,25H,5,8,11-17H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GHZHQJSBFQYDPH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)CCN2CCN(CC2)CCCC3=CC=CC=C3)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H30N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

354.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

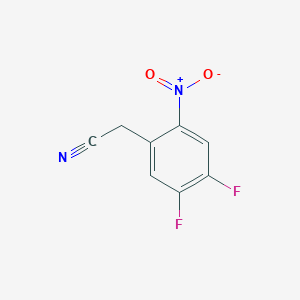

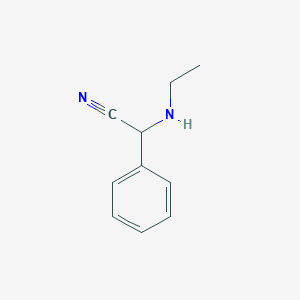

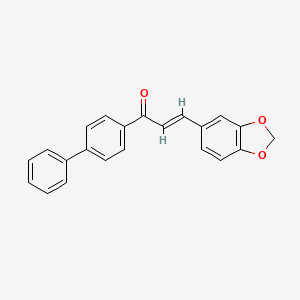

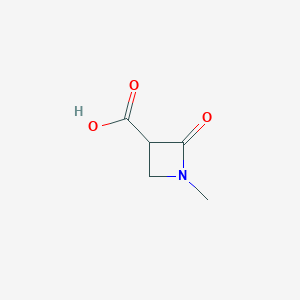

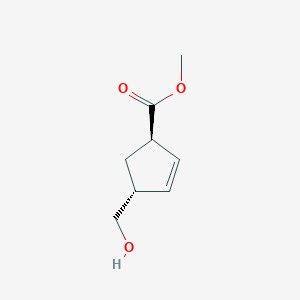

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[(4-Methylphenyl)methanesulfonyl]aniline](/img/structure/B3136770.png)